3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine

Vue d'ensemble

Description

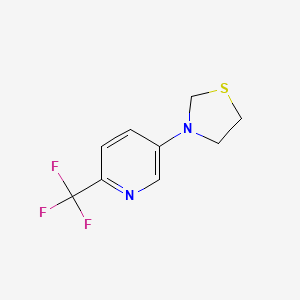

3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine is a chemical compound that features a thiazolidine ring attached to a pyridine ring substituted with a trifluoromethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine typically involves the reaction of 3-(6-(Trifluoromethyl)pyridin-3-yl)amine with a thiazolidine derivative. One common method includes the use of β-cyclodextrin-SO3H as a catalyst in water, which provides a greener and safer reaction pathway . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Antidiabetic Activity

Research indicates that thiazolidine derivatives, including 3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine, are being explored as potential modulators of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is crucial in glucose metabolism and fat cell differentiation. Studies have shown that these compounds can exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels .

Anticancer Properties

Thiazolidine derivatives have also demonstrated promising anticancer activities. For instance, a study highlighted the synthesis of thiazole-pyridine hybrids that exhibited significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of electronegative substituents like chlorine on the thiazole ring was found to enhance anticancer efficacy .

Anticonvulsant Activity

Another area of application for thiazolidine derivatives is in the treatment of epilepsy. Compounds similar to this compound have been synthesized and tested for anticonvulsant activity, showing effectiveness in reducing seizure frequency in animal models .

Synthetic Applications

The synthesis of this compound can be achieved through various methods, including multi-step organic synthesis techniques that involve the reaction of thiazolidine precursors with trifluoromethylated pyridine derivatives. This versatility in synthesis allows for modifications that can tailor the compound's properties for specific applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to specific sites, thereby modulating biological pathways. This can lead to the inhibition of enzyme activity or alteration of receptor function, contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Trifluoromethyl)pyridine: Lacks the thiazolidine ring but shares the trifluoromethyl-pyridine structure.

Thiazolidine derivatives: Compounds like 5-(chromene-3-yl)methylene-2,4-thiazolidinone have similar thiazolidine rings but different substituents.

Uniqueness

3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine is unique due to the presence of both the trifluoromethyl-pyridine and thiazolidine moieties, which confer distinct chemical and biological properties

Activité Biologique

3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : CHFNS

- Molecular Weight : 234.24 g/mol

The structure includes a thiazolidine ring, which contributes to its biological properties, and a trifluoromethyl-substituted pyridine moiety, enhancing its pharmacological profile.

Biological Activity Overview

Thiazolidine derivatives, including this compound, have shown promising biological activities across various domains. These include:

- Antidiabetic Activity : Thiazolidines are known for their insulin-sensitizing effects, making them candidates for treating type 2 diabetes mellitus. The thiazolidine framework is associated with PPAR modulation, which plays a crucial role in glucose metabolism .

- Antimicrobial Properties : Preliminary studies suggest that thiazolidine derivatives exhibit antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance .

- Antioxidant Effects : Some derivatives have demonstrated significant antioxidant activity, which may contribute to their therapeutic potential in oxidative stress-related diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving the reaction of thiazolidine precursors with trifluoromethyl-substituted pyridine derivatives. The specific synthetic pathways can vary based on the desired purity and yield .

Antidiabetic Activity

Research indicates that compounds similar to this compound have been tested for their ability to enhance adipogenesis in 3T3-L1 cells and modulate PPAR activity. For instance, a study evaluated the effects of thiazolidinedione derivatives on glucose metabolism in diabetic mouse models, showing significant reductions in plasma glucose levels .

Antimicrobial Activity

In vitro assays have demonstrated that thiazolidine derivatives possess varying degrees of antimicrobial efficacy. For example, certain derivatives were tested against Staphylococcus aureus and E. coli, showing minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .

Antioxidant Properties

A review highlighted the antioxidant potential of thiazolidinone derivatives, indicating that structural modifications could enhance their efficacy against lipid peroxidation. Compounds with specific substitutions exhibited improved inhibitory activity compared to standard antioxidants .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Thiazolidinedione | Contains a thiazolidine ring but lacks pyridine moiety | Known for insulin-sensitizing effects |

| Pyridine Derivatives | Various substitutions on the pyridine ring | Used in medicinal chemistry but lack thiazolidine structure |

| Thiazolidine-2,4-diones | Similar thiazolidine structure with different substituents | Exhibits distinct biological activities compared to this compound |

This table illustrates how the trifluoromethyl substitution and the combination of thiazolidine with pyridine may confer unique pharmacological properties not found in other related compounds.

Propriétés

IUPAC Name |

3-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2S/c10-9(11,12)8-2-1-7(5-13-8)14-3-4-15-6-14/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFODWPNDKZSZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=CN=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.